4-bromo-6-fluoro-1H-indole-2-carbaldehyde
Overview
Description
4-Bromo-6-fluoro-1H-indole-2-carbaldehyde is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by the presence of bromine and fluorine atoms on the indole ring, is of particular interest in synthetic organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Mechanism of Action
Target of Action
4-Bromo-6-fluoro-1H-indole-2-carbaldehyde, as an indole derivative, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many important synthetic drug molecules, making it a valuable scaffold for treatment .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that can inhibit or promote certain biological processes.
Biochemical Pathways
Indole derivatives, including this compound, can affect a broad range of biochemical pathways. For instance, some indole derivatives have shown inhibitory activity against influenza A
Pharmacokinetics
The indole nucleus is known to be a biologically active pharmacophore, suggesting that it may have favorable adme properties .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. Given the broad spectrum of biological activities associated with indole derivatives, the compound’s action could result in a variety of effects, from antiviral to anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-fluoro-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromo-6-fluoroaniline, followed by reduction to form the corresponding amine. This intermediate is then subjected to formylation to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-fluoro-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under appropriate conditions.
Major Products:
- Oxidation yields carboxylic acids.
- Reduction yields alcohols.
- Substitution reactions yield various substituted indole derivatives .
Scientific Research Applications
4-Bromo-6-fluoro-1H-indole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Bromo-1H-indole-2-carbaldehyde
- 6-Fluoro-1H-indole-2-carbaldehyde
- 4-Chloro-6-fluoro-1H-indole-2-carbaldehyde
Comparison: 4-Bromo-6-fluoro-1H-indole-2-carbaldehyde is unique due to the simultaneous presence of bromine and fluorine atoms, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-bromo-6-fluoro-1H-indole-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-8-1-5(11)2-9-7(8)3-6(4-13)12-9/h1-4,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXYTXVCVIHPER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C=O)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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